molecular formula C11H15ClN2 B14862285 4-(3-Chlorophenyl)-1-methylpyrrolidin-3-amine

4-(3-Chlorophenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B14862285
M. Wt: 210.70 g/mol
InChI Key: JTOBATWTMMBNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)-1-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of substituted pyrrolidines. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 3-chlorobenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-1-methylpyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-(3-Chlorophenyl)-1-methylpyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorophenyl)piperidine: This compound shares a similar structure but with a piperidine ring instead of a pyrrolidine ring.

    3-Chlorophenyl-2-methylpyrrolidine: Similar to 4-(3-Chlorophenyl)-1-methylpyrrolidin-3-amine but with a different substitution pattern on the pyrrolidine ring.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and a methyl group on the pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

4-(3-chlorophenyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H15ClN2/c1-14-6-10(11(13)7-14)8-3-2-4-9(12)5-8/h2-5,10-11H,6-7,13H2,1H3

InChI Key

JTOBATWTMMBNKW-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)N)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.